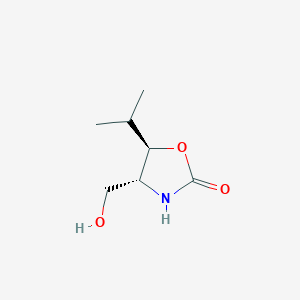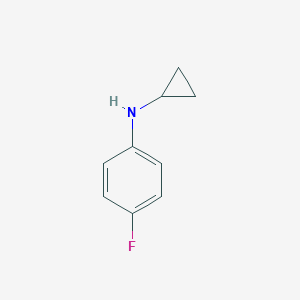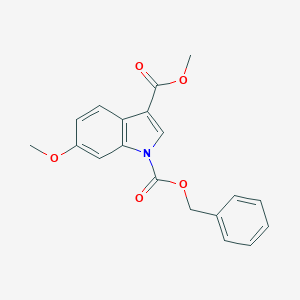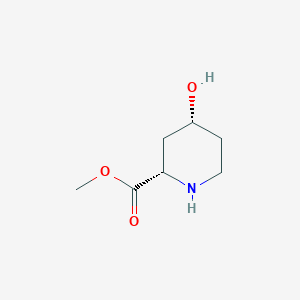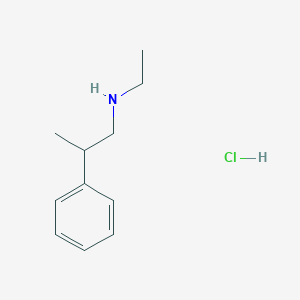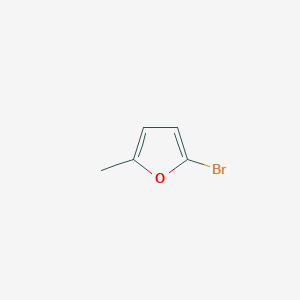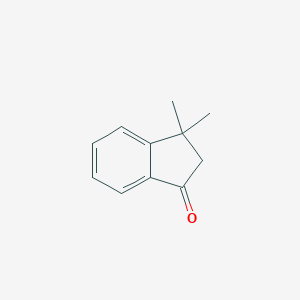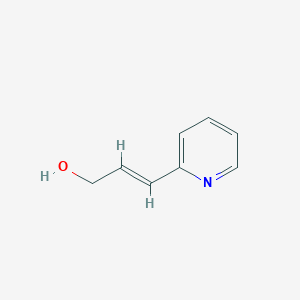
3-(2-Pyridyl)-2-propen-1-ol
Overview
Description
3-(2-Pyridyl)-2-propen-1-ol, also known as 3-Pyridyl-2-propenol, is an organic compound belonging to the class of pyridines. It is a colourless liquid with a faint odour and is soluble in water. 3-Pyridyl-2-propenol has been studied for its potential applications in various areas, including synthesis and scientific research.
Scientific Research Applications
Reactivity in Organic Synthesis
3-(2-Pyridyl)-2-propen-1-ol has shown unique reactivity in organic synthesis, particularly in the reduction of nitro groups in aromatic and heteroaromatic compounds to amino functions. This reactivity is part of a domino process that includes aza-Michael addition, leading to the formation of functionalized aminoacylpyridines (Giomi, Alfini, & Brandi, 2008).
Studies in Molecular Self-Association
Research involving this compound has contributed to understanding molecular self-association. Proton NMR and IR studies indicate that certain pyridylalkanols, including this compound, can form open dimers, cyclic dimers, trimers, and tetramers (Lomas, Adenier, & Cordier, 2006).
Electrochemical Applications
Electroreduction studies of isomeric pyridyl compounds, including this compound, have been conducted. These studies provide insights into the electrochemical behavior of these compounds, crucial for applications in electroanalytical chemistry (Butkiewicz, 1972).
Synthesis of Indolizidine Skeletons
This compound has been used as a starting material in the synthesis of indolizidine skeletons. This includes the conversion into (±)-lentiginosine, demonstrating its utility in synthesizing complex organic structures (Giomi et al., 2011).
Catalysis Studies
Studies have explored the role of this compound in catalysis. For example, a theoretical study investigated its role in the Diels–Alder reaction, revealing insights into the mechanisms of Lewis acid-catalyzed reactions (Alves et al., 2002).
Synthesis of Novel Complexes
Research has been conducted on the synthesis of novel complexes using this compound. For instance, its derivatives have been used in the synthesis of vanadium complexes with potential applications in catalysis and antibacterial activity (Azarkamanzad et al., 2018).
Photophysics and Proton Transfer Studies
The compound has been the subject of photophysical studies, particularly in the context of excited internally hydrogen-bonded systems and proton transfer reactions. Such studies contribute to a deeper understanding of the photophysical behavior of pyridyl compounds (Kaczmarek et al., 1994).
Fluorescent Probing
3-(2-Pyridyl)-2-pyrazoline derivatives, related to this compound, have been explored as novel fluorescent probes, especially for detecting Zn2+ ions. This demonstrates its potential in analytical chemistry and biosensing applications (Wang et al., 2001).
Future Directions
Future research directions could involve further exploration of the synthesis, characterization, and applications of “3-(2-Pyridyl)-2-propen-1-ol” and similar compounds . For instance, recent progress in the synthesis of bipyridine derivatives using metal complexes under both homogeneous and heterogeneous conditions offers promising avenues for future research .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as pyrido[1,2-a]indoles, have been found to exhibit a wide range of biological activities, including cytostatic, antiviral, tuberculostatic, immunosuppressive, and antitumor effects . These activities suggest that the compound may interact with various cellular targets, potentially including DNA, RNA, proteins, and enzymes.
Mode of Action
For instance, some pyrido[1,2-a]indoles can bind to DNA, causing structural changes that inhibit DNA replication and transcription . Other compounds may interact with enzymes, altering their activity and thus affecting various biochemical processes .
Biochemical Pathways
For example, some pyrido[1,2-a]indoles can inhibit the JAK2–STAT3 pathway, which plays a crucial role in cell proliferation and survival
Pharmacokinetics
Similar compounds, such as chlorpyrifos, have been shown to undergo extensive first-pass metabolism, resulting in the formation of metabolites like 3,5,6-trichloro-2-pyridinol (tcpy) . The pharmacokinetics of TCPy in saliva and blood were found to be very similar, suggesting that 3-(2-Pyridyl)-2-propen-1-ol might have similar properties .
Result of Action
Related compounds have been shown to induce apoptosis in cancer cells, disrupt mitochondrial membrane potential, and alter the balance of bcl-2 family proteins . These effects suggest that this compound may have similar cytotoxic properties.
Action Environment
It’s known that environmental factors such as ph, temperature, and the presence of other substances can affect the stability and activity of similar compounds
Biochemical Analysis
Biochemical Properties
3-(2-Pyridyl)-2-propen-1-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as oxidoreductases and transferases, facilitating electron transfer and catalysis. The compound’s pyridine ring can coordinate with metal ions, enhancing its binding affinity to metalloproteins. These interactions are crucial for the compound’s role in modulating enzyme activity and influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, the compound can affect gene expression and cellular metabolism. Additionally, this compound has been found to impact cell proliferation and apoptosis, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, including DNA and proteins, altering their structure and function. The compound’s ability to chelate metal ions allows it to inhibit or activate enzymes by affecting their active sites. Furthermore, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been used to modulate enzyme activity and cell signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cellular function and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its role as a cofactor in enzymatic reactions. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and altering metabolite levels. The compound’s ability to modulate enzyme activity makes it a key player in various metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in specific cellular compartments. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its movement within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
properties
IUPAC Name |
(E)-3-pyridin-2-ylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-6,10H,7H2/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTYYJCFJVDMLT-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

